N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE
Description
N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a substituted phenyl group and a sulfonylated piperazine moiety. The compound’s structure includes:
- Acetamide core: The nitrogen atom of the acetamide is bonded to a 5-chloro-2-methoxyphenyl group, which contributes steric bulk and modulates electronic properties via electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O4S/c1-28-18-7-2-14(20)12-17(18)22-19(25)13-23-8-10-24(11-9-23)29(26,27)16-5-3-15(21)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGLZEBOIXJYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperazine
Piperazine reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions to form the sulfonylated intermediate. The reaction is typically conducted at 0–5°C to minimize side reactions, with triethylamine (TEA) as the base to neutralize HCl byproducts.
Reaction Conditions
-
Molar Ratio : Piperazine : sulfonyl chloride = 1 : 1.1 (excess sulfonyl chloride ensures complete conversion).
-
Solvent : Anhydrous DCM (5 mL/mmol).
-
Temperature : 0°C → room temperature (RT) over 2 hours.
-
Workup : Extraction with saturated NaHCO₃, followed by drying over MgSO₄ and solvent evaporation.
Characterization of 4-(4-Fluorobenzenesulfonyl)Piperazine
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, J = 8.4 Hz, Ar-H), 7.25 (t, 2H, J = 8.4 Hz, Ar-H), 3.15 (t, 4H, piperazine-H), 2.85 (t, 4H, piperazine-H).
Synthesis of N-(5-Chloro-2-Methoxyphenyl)Acetamide
Amidation of 5-Chloro-2-Methoxyaniline
5-Chloro-2-methoxyaniline is acylated with chloroacetyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at RT for 6 hours.
Reaction Conditions
-
Molar Ratio : Aniline : chloroacetyl chloride = 1 : 1.2.
-
Solvent : THF (10 mL/mmol).
-
Base : DIPEA (2.5 equiv).
-
Workup : Precipitation in ice-cwater, filtration, and recrystallization from ethanol.
Characterization of N-(5-Chloro-2-Methoxyphenyl)Acetamide
-
¹³C NMR (100 MHz, DMSO-d₆): δ 168.5 (C=O), 152.1 (OCH₃), 128.9–115.3 (Ar-C), 42.1 (CH₂Cl).
-
IR (KBr) : 1650 cm⁻¹ (amide C=O stretch), 1240 cm⁻¹ (C-O-C).
Coupling of Acetamide and Sulfonylated Piperazine
Nucleophilic Substitution Reaction
The chloroacetamide intermediate reacts with 4-(4-fluorobenzenesulfonyl)piperazine in acetonitrile under reflux, using potassium carbonate (K₂CO₃) to deprotonate the piperazine nitrogen.
Reaction Conditions
-
Molar Ratio : Chloroacetamide : piperazine = 1 : 1.05.
-
Solvent : Acetonitrile (8 mL/mmol).
-
Base : K₂CO₃ (3 equiv).
-
Temperature : 80°C, 12 hours.
-
Workup : Column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Optimization of Coupling Efficiency
-
Solvent Screening : Acetonitrile outperforms DMF or THF due to better solubility of intermediates.
-
Base Selection : K₂CO₃ provides higher yields compared to TEA or DIPEA.
Final Product Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials and bis-alkylated byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 7.82 (d, 2H, J = 8.8 Hz, sulfonyl-Ar-H), 7.45 (d, 1H, J = 2.8 Hz, Ar-H), 7.12 (dd, 1H, J = 8.8, 2.8 Hz, Ar-H), 6.95 (d, 1H, J = 8.8 Hz, Ar-H), 3.85 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂CO), 3.25–2.90 (m, 8H, piperazine-H).
-
HRMS (ESI+) : m/z 586.0821 [M+H]⁺ (calc. 586.0824 for C₂₃H₂₅ClFN₃O₄S).
Alternative Synthetic Approaches
Reductive Amination Strategy
A patent-disclosed method utilizes reductive amination between 4-(4-fluorobenzenesulfonyl)piperazine and a ketone intermediate derived from 5-chloro-2-methoxyphenylacetamide, employing NaBH(OAc)₃ as the reducing agent.
Advantages : Higher functional group tolerance.
Yield : 70–75%.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time for the coupling step by 60%, though with a marginal yield drop (68% vs. 72%).
Scalability and Industrial Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide has been investigated for its potential anticancer effects. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that piperazine derivatives can interact with various cellular targets, leading to reduced proliferation of cancerous cells .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated that derivatives of piperazine possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The presence of the fluorobenzenesulfonyl group enhances the compound's interaction with microbial targets.
Central Nervous System Disorders
The piperazine structure is linked to several central nervous system effects, including anxiolytic and antidepressant activities. Compounds similar to this compound have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways . This suggests potential applications in treating anxiety disorders and depression.
Antihypertensive Effects
Some studies suggest that compounds containing piperazine can exhibit antihypertensive effects by acting on vascular smooth muscle cells and influencing nitric oxide pathways. This could position this compound as a candidate for hypertension management .
Case Studies
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural homology with several piperazine- and acetamide-containing analogs. Below is a comparative analysis of key structural and physicochemical properties:
Table 1: Structural and Molecular Comparison
*Molecular formula and weight calculated based on structural analysis.
Key Observations:
Piperazine Substituents: The target’s 4-fluorobenzenesulfonyl group introduces strong electronegativity and hydrogen-bonding capacity compared to phenyl () or 3-chlorophenyl () substituents. Sulfonyl groups are critical for binding to serine proteases or kinases .
Acetamide Phenyl Modifications: The 5-chloro-2-methoxyphenyl group balances electron-withdrawing (Cl) and donating (OCH₃) effects, contrasting with ’s trifluoromethyl (strongly electron-withdrawing) and ’s methyl (electron-donating) substituents. N,N-Diphenylacetamides (e.g., ) show increased hydrophobicity, which may reduce aqueous solubility compared to monosubstituted analogs.
Biological Implications: Sulfonylated piperazines (target, ) are associated with improved target affinity in enzyme inhibition studies due to sulfonyl-oxygen interactions .
Research Findings and Trends
- Anti-Inflammatory Activity : N-substituted acetamides with sulfonylpiperazine moieties show promise as lipoxygenase inhibitors, with IC₅₀ values influenced by substituent electronegativity .
- Antiviral Potential: Piperazine-sulfonyl compounds in inhibited SARS-CoV-2 replication at micromolar concentrations, highlighting the pharmacophore’s versatility .
Biological Activity
N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20ClF2N3O3S, with a molecular weight of approximately 433.89 g/mol. The compound features a piperazine moiety, which is commonly associated with various pharmacological activities, including antipsychotic and antidepressant effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClF2N3O3S |
| Molecular Weight | 433.89 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)N(C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, a series of piperazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. These studies demonstrate that modifications in the chemical structure can enhance the compound's potency against tumor cells, with some derivatives achieving over 90% inhibition in cell proliferation assays .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
- Target Interaction : The piperazine moiety may interact with specific receptors or enzymes involved in tumor growth and survival pathways.
In Vitro Studies
A study conducted on various piperazine derivatives demonstrated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 6.75 |
| A549 | 4.01 |
| HeLa | 7.02 |
These results indicate promising anticancer activity and suggest further investigation into structure-activity relationships for optimizing efficacy .
In Vivo Studies
While in vitro studies provide initial insights into the biological activity, in vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal models have shown that similar compounds can significantly reduce tumor size and improve survival rates . However, further studies are needed to assess the pharmacokinetics and toxicity profiles of this compound.
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | K₂CO₃, CH₃CN, reflux | 70–85 | |
| 2 | EDCI, DMF, RT | 60–75 |
Which spectroscopic methods are critical for confirming the compound’s structural integrity?
Q. Basic
¹H/¹³C NMR : Assign peaks to confirm the presence of:
- Chloromethoxy phenyl protons (δ 6.8–7.3 ppm).
- Piperazine sulfonyl group (δ 3.0–3.5 ppm for piperazine protons; δ 125–135 ppm for sulfonyl carbons) .
LCMS : Validate molecular weight (e.g., [M+H]+ at m/z 508.5) .
FT-IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
How can researchers optimize synthesis yield for this compound?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonylation and coupling efficiency .
- Base choice : K₂CO₃ or Et₃N enhances nucleophilic substitution rates in piperazine reactions .
- Temperature control : Reflux (80–100°C) accelerates reactions but may require inert atmospheres to prevent decomposition .
Q. Yield Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction time (Step 1) | 4–6 hours | +15% |
| Solvent (Step 2) | DMF | +20% vs. THF |
How to resolve contradictions in spectral data during structural analysis?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray crystallography : Definitive confirmation of stereochemistry and bond angles if crystalline material is available .
- Comparative analysis : Cross-reference with analogs (e.g., piperazine sulfonyl derivatives) to validate peak assignments .
What strategies address discrepancies between in vitro and in vivo bioactivity data?
Q. Advanced
Metabolic stability assays : Test hepatic microsome degradation to identify labile groups (e.g., methoxy or sulfonyl) .
Solubility enhancement : Use co-solvents (e.g., PEG) or prodrug modifications to improve bioavailability .
Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to align in vitro IC₅₀ with in vivo efficacy .
How to design a structure-activity relationship (SAR) study for this compound?
Q. Advanced
Analog synthesis : Modify substituents (e.g., replace 4-fluorobenzenesulfonyl with methylsulfonyl) .
Bioassay testing :
- Antimicrobial : MIC against S. aureus and E. coli.
- Enzyme inhibition : IC₅₀ against target kinases or proteases .
Data correlation : Use QSAR models to link substituent electronegativity or steric bulk to activity trends.
Q. Example SAR Table :
| Substituent (R) | MIC (µg/mL) | IC₅₀ (nM) |
|---|---|---|
| 4-FSO₂ | 2.5 | 15 |
| CH₃SO₂ | 10 | 50 |
What are the stability profiles of this compound under varying storage conditions?
Q. Basic
- Thermal stability : Stable at RT for 6 months; degradation >10% at 40°C .
- Light sensitivity : Store in amber vials to prevent photodegradation of the sulfonyl group .
- pH-dependent hydrolysis : Degrades rapidly in acidic conditions (pH <3) due to amide bond cleavage .
What molecular docking approaches predict its therapeutic potential?
Q. Advanced
Target selection : Prioritize receptors with sulfonyl-binding pockets (e.g., COX-2, carbonic anhydrase) .
Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses .
Validation : Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) .
Which purity assessment methods are most reliable for this compound?
Q. Basic
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .
- Elemental analysis : Match calculated vs. observed C, H, N, S values (±0.3%) .
What are the hypothesized therapeutic applications based on structural analogs?
Q. Basic
- Anticancer : Piperazine sulfonamides inhibit tubulin polymerization (IC₅₀ ~20 nM) .
- Antipsychotic : 5-HT₂A receptor antagonism predicted via docking .
- Antimicrobial : Broad-spectrum activity against Gram-positive pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
